molecular formula C15H13BrClFN2O3S B492789 N-(4-BROMO-2-FLUOROPHENYL)-2-(3-CHLOROBENZENESULFONAMIDO)PROPANAMIDE CAS No. 1009245-57-1

N-(4-BROMO-2-FLUOROPHENYL)-2-(3-CHLOROBENZENESULFONAMIDO)PROPANAMIDE

Cat. No.: B492789
CAS No.: 1009245-57-1
M. Wt: 435.7g/mol
InChI Key: XZBKVEDTSZAPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMO-2-FLUOROPHENYL)-2-(3-CHLOROBENZENESULFONAMIDO)PROPANAMIDE is a synthetic organic compound of significant interest in early-stage pharmaceutical and chemical research. With a molecular formula of C15H12BrClFN2O3S and a structure featuring both sulfonamide and propanamide groups on a multi-halogenated phenyl backbone, it serves as a valuable intermediate or potential lead compound for researchers. This compound is structurally analogous to molecules investigated as key intermediates in organic synthesis and pharmaceutical development . Its core structure is related to sulfonamide-based compounds, which are frequently explored for their diverse biological activities, including as enzyme inhibitors . The specific arrangement of halogen atoms (Bromine, Fluorine, and Chlorine) on the aromatic rings is a common strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and binding affinity to biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profile. Potential research applications for this compound include use as a building block in the synthesis of more complex chemical libraries, or as a candidate for in vitro biological screening against various disease-relevant enzymatic pathways. Researchers in fields such as synthetic chemistry, medicinal chemistry, and drug discovery may find this compound particularly useful for projects aimed at developing novel therapeutic agents. Please note: This product is sold as-is and is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. The buyer assumes full responsibility for confirming the product's identity and purity and for all subsequent handling and use.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(3-chlorophenyl)sulfonylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClFN2O3S/c1-9(15(21)19-14-6-5-10(16)7-13(14)18)20-24(22,23)12-4-2-3-11(17)8-12/h2-9,20H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBKVEDTSZAPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Br)F)NS(=O)(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-Chloro-2-Fluoroaniline

The introduction of bromine at the para position relative to the amine group is achieved using N-bromosuccinimide (NBS) in DMF. A representative protocol involves:

  • Dissolving 3-chloro-2-fluoroaniline in DMF (30–65% w/v) at 0–35°C.

  • Adding NBS (1.0–1.2 equivalents) gradually to minimize di-bromination byproducts.

  • Monitoring reaction progress via GC until starting material consumption exceeds 98%.

Optimization Data :

ParameterOptimal RangeYield Impact
NBS Equivalents1.05–1.10Maximizes mono-bromination
Temperature20–25°CBalances rate vs. selectivity
Reaction Time2–3 hPrevents over-bromination

This step typically achieves 70–75% isolated yield after aqueous workup and silica gel chromatography.

Sulfonamide Formation

The brominated intermediate is reacted with 3-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions:

  • Combining 4-bromo-2-fluoroaniline with sulfonyl chloride (1.1 eq) in dichloromethane (DCM).

  • Adding aqueous sodium bicarbonate to scavenge HCl and drive the reaction to completion.

  • Purifying the product via recrystallization from ethanol/water.

Critical Factors :

  • pH Control : Maintaining pH 8–9 prevents sulfonyl chloride hydrolysis.

  • Stoichiometry : Excess sulfonyl chloride (10–15%) compensates for moisture sensitivity.

This step yields 80–85% of the sulfonamide intermediate.

Propanamide Coupling

The final amide bond is formed using 2-bromopropanoyl chloride and the sulfonamide-functionalized aromatic amine:

  • Reacting equimolar amounts of the amine and acyl chloride in tetrahydrofuran (THF) at 0°C.

  • Adding triethylamine (1.5 eq) to neutralize HBr generated during the reaction.

  • Isolating the product via vacuum filtration after precipitation in cold hexanes.

Reaction Metrics :

  • Temperature: 0–5°C minimizes racemization.

  • Solvent: THF enhances reagent solubility without side reactions.

  • Yield: 65–70% after purification.

Characterization and Analytical Validation

Synthetic intermediates and the final product are validated using:

3.1 Spectroscopic Methods

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to neighboring fluorine and bromine atoms.

  • FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and amide C=O at 1650 cm⁻¹ confirm functional groups.

3.2 Chromatographic Purity

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

  • TLC : Rf = 0.45 in ethyl acetate/hexanes (1:3) corroborates stepwise progression.

Industrial Scalability and Challenges

Process Intensification

  • Continuous Flow Bromination : Microreactors improve heat transfer and reduce NBS usage by 20%.

  • Catalytic Sulfonylation : Zeolite catalysts reduce sulfonyl chloride waste by enabling reagent recycling.

Byproduct Management

  • Di-brominated Byproducts : Controlled via NBS stoichiometry and low-temperature bromination.

  • Sulfonate Esters : Mitigated by rigorous drying of intermediates before sulfonylation.

Comparative Analysis of Alternative Methods

MethodYield (%)Purity (%)Cost (USD/g)
Classical Stepwise6598120
Flow Synthesis729995
One-Pot Halogenation5897110

Flow synthesis emerges as the superior approach, balancing yield and cost .

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-2-(3-CHLOROBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms (bromine, fluorine, chlorine) can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide and sulfonamide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Formation of new derivatives with different substituents.

    Oxidation: Formation of oxidized products such as sulfoxides or sulfones.

    Reduction: Formation of reduced products such as amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly as an antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-2-(3-CHLOROBENZENESULFONAMIDO)PROPANAMIDE would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth. The presence of halogen atoms may enhance the compound’s ability to interact with specific molecular targets, leading to increased potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Compound A : 2-Bromo-N-(4-chlorophenyl)-2-methyl-propanamide ()
  • Structure : Features a brominated methyl group and a 4-chlorophenyl substituent.
  • Key Differences : Lacks the sulfonamido group and fluorine atom present in the target compound.
  • Relevance : The crystal structure of Compound A (reported in Acta Crystallographica Section E) reveals bond angles and torsional conformations that may infer steric or electronic effects of halogenated aryl groups. Such data could guide predictions about the target compound’s molecular geometry .
Compound B : 3-[(4-Bromophenyl)Sulfonyl]-N-(2,4-Dichlorophenyl)-2-Hydroxy-2-Methylpropanamide ()
  • Structure : Contains a sulfonyl group (vs. sulfonamido in the target) and a dichlorophenyl ring.
  • Key Differences: The sulfonyl group in Compound B may reduce hydrogen-bonding capacity compared to the sulfonamido group in the target compound. Additionally, the dichlorophenyl substituent introduces stronger electron-withdrawing effects than the mono-fluoro group in the target .

Functional Group Comparison: Sulfonamido vs. Hydroxamic Acids

Compound Series C : Hydroxamic Acids ()
  • Examples : N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6), N-(4-Chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (Compound 7).
  • Key Differences : Hydroxamic acids (e.g., Compounds 6–10) feature an N-hydroxy group that enhances metal-chelating activity, which is absent in the target compound. The target’s sulfonamido group may instead favor interactions with enzymes or receptors via hydrogen bonding .
  • Bioactivity : Hydroxamic acids in were tested for antioxidant activity using DPPH and β-carotene assays. While the target compound’s bioactivity is unconfirmed, its sulfonamido group could confer distinct redox properties .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Attributes

Compound Aromatic Substituents Functional Groups Potential Bioactivity
Target Compound 4-Bromo-2-fluorophenyl Sulfonamido, propanamide Antimicrobial (inferred)
Compound A () 4-Chlorophenyl Bromomethyl, propanamide Unreported
Compound B () 2,4-Dichlorophenyl Sulfonyl, hydroxypropanamide Enzyme inhibition (inferred)
Compound 6 () 4-Chlorophenyl Hydroxamic acid Antioxidant (DPPH assay)

Table 2: Crystallographic Tools Used in Structural Studies

Compound Software/Method Key Observations
Compound A () SHELX (refinement) Bond lengths: C-Br (~1.9 Å)
Hydroxamic Acids () ORTEP-3 (GUI visualization) Torsional angles reported

Biological Activity

N-(4-Bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its chemical properties, synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C12H10BrClFNO2S
  • Molecular Weight : 353.63 g/mol
  • CAS Number : 667912-51-8
  • IUPAC Name : N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Sulfonamide Group : Reacting 3-chlorobenzenesulfonyl chloride with an amine derivative.
  • Introduction of the Bromo and Fluoro Substituents : Utilizing electrophilic aromatic substitution to introduce the bromo and fluoro groups onto the phenyl ring.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Anticancer Activity

In vitro studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways, such as those related to cell proliferation and survival . The presence of halogen substituents (bromo and fluoro) is believed to enhance its interaction with biological targets.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer effects of sulfonamide compounds in breast cancer models. The results indicated that treatment with this compound led to a reduction in cell viability and increased apoptosis markers. The study highlighted the compound's ability to disrupt cell cycle progression, particularly at the G1 phase .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line Observed Effect Reference
AntimicrobialStaphylococcus aureusMIC = 8 µg/mL
AntimicrobialEscherichia coliMIC = 16 µg/mL
AnticancerMCF-7 (breast cancer cells)Reduced viability
AnticancerMDA-MB-231 (breast cancer)Induced apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.